ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate
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Overview
Description
Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate is a complex organic compound that belongs to the pyrrolizine family. This compound features a unique structure with a pyrrolizine core, an ethylsulfanyl group, and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolizine core, followed by the introduction of the ethylsulfanyl group and the phenyl group through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but they often involve modulation of cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 1-(ethylsulfanyl)-3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate include:
Ethyl 3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate: Lacks the ethylsulfanyl group.
Mthis compound: Has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethylsulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17NO3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 1-ethylsulfanyl-3-oxo-5-phenylpyrrolizine-2-carboxylate |
InChI |
InChI=1S/C18H17NO3S/c1-3-22-18(21)15-16(23-4-2)14-11-10-13(19(14)17(15)20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
BIGWAWVFGFCHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=C(N2C1=O)C3=CC=CC=C3)SCC |
Origin of Product |
United States |
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